molecular formula C17H13NO2S B14256929 8H-Thieno[2,3-b]pyrrolizin-8-one, 3-(4-ethoxyphenyl)- CAS No. 258270-02-9

8H-Thieno[2,3-b]pyrrolizin-8-one, 3-(4-ethoxyphenyl)-

Katalognummer: B14256929
CAS-Nummer: 258270-02-9
Molekulargewicht: 295.4 g/mol
InChI-Schlüssel: DAPGGAZFYJZEMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8H-Thieno[2,3-b]pyrrolizin-8-one, 3-(4-ethoxyphenyl)- is a heterocyclic compound that features a fused ring system combining thieno and pyrrolizin structures

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8H-Thieno[2,3-b]pyrrolizin-8-one, 3-(4-ethoxyphenyl)- typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

8H-Thieno[2,3-b]pyrrolizin-8-one, 3-(4-ethoxyphenyl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives can be used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

8H-Thieno[2,3-b]pyrrolizin-8-one, 3-(4-ethoxyphenyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 8H-Thieno[2,3-b]pyrrolizin-8-one, 3-(4-ethoxyphenyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 8H-Thieno[2,3-b]pyrrolizin-8-one, 3-(3-hydroxy-4-methoxyphenyl)-
  • 8H-Thieno[2,3-b]pyrrolizin-8-one, 3-(3-hydroxyphenyl)-

Uniqueness

8H-Thieno[2,3-b]pyrrolizin-8-one, 3-(4-ethoxyphenyl)- is unique due to the presence of the ethoxy group at the 4-position of the phenyl ring. This modification can influence the compound’s reactivity, solubility, and interaction with biological targets, distinguishing it from other similar compounds.

Eigenschaften

CAS-Nummer

258270-02-9

Molekularformel

C17H13NO2S

Molekulargewicht

295.4 g/mol

IUPAC-Name

3-(4-ethoxyphenyl)thieno[2,3-b]pyrrolizin-8-one

InChI

InChI=1S/C17H13NO2S/c1-2-20-12-7-5-11(6-8-12)13-10-21-17-15(13)18-9-3-4-14(18)16(17)19/h3-10H,2H2,1H3

InChI-Schlüssel

DAPGGAZFYJZEMX-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=C(C=C1)C2=CSC3=C2N4C=CC=C4C3=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.